

Spectroscopic Data of 4-Methylbenzhydrol: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylbenzhydrol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylbenzhydrol** (CAS No. 1517-63-1), a compound utilized in the synthesis of various organic molecules.^{[1][2][3]} The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

- IUPAC Name: (4-methylphenyl)(phenyl)methanol^[4]
- Synonyms: p-Methylbenzhydrol, Phenyl-p-tolyl-methanol^{[4][5]}
- Molecular Formula: C₁₄H₁₄O^{[2][4][5]}
- Molecular Weight: 198.26 g/mol ^{[2][4]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.^[6] For **4-Methylbenzhydrol**, both ¹H and ¹³C NMR spectra provide key insights into its molecular framework.

¹H NMR Spectroscopic Data

The ^1H NMR spectrum of **4-Methylbenzhydrol**, typically recorded in a deuterated solvent such as CDCl_3 , reveals the chemical environment of the hydrogen atoms in the molecule.[6][7]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.20	m	9H	Aromatic protons (C_6H_5 and C_6H_4)
5.75	s	1H	Methine proton (- $\text{CH}(\text{OH})-$)
2.34	s	3H	Methyl protons (- CH_3)
2.15	s	1H	Hydroxyl proton (- OH)

Data sourced from publicly available spectral databases. Spectrum recorded on a 400 MHz instrument in CDCl_3 .[7]

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of **4-Methylbenzhydrol**.

Chemical Shift (δ) ppm	Assignment
143.9	Quaternary aromatic carbon ($\text{C-C}_6\text{H}_5$)
140.9	Quaternary aromatic carbon ($\text{C-C}_6\text{H}_4\text{CH}_3$)
137.2	Quaternary aromatic carbon (C-CH_3)
129.1	Aromatic CH
128.4	Aromatic CH
127.4	Aromatic CH
126.5	Aromatic CH
75.9	Methine carbon (- $\text{CH}(\text{OH})-$)
21.2	Methyl carbon (- CH_3)

Data sourced from publicly available spectral databases.[\[8\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[9\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360	Strong, Broad	O-H stretch (alcohol)
3025	Medium	C-H stretch (aromatic)
2920	Medium	C-H stretch (aliphatic)
1610, 1500	Medium	C=C stretch (aromatic ring)
1015	Strong	C-O stretch (secondary alcohol)

Data is characteristic for this class of compounds and may be obtained from KBr disc or Nujol mull preparations.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [\[10\]](#) The mass spectrum of **4-Methylbenzhydrol** shows the molecular ion peak and various fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
198	40	[M] ⁺ (Molecular ion)
183	100	[M - CH ₃] ⁺
105	80	[C ₆ H ₅ CO] ⁺
77	60	[C ₆ H ₅] ⁺

Data obtained through electron ionization (EI) mass spectrometry.[\[4\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-25 mg of **4-Methylbenzhydrol** for ^1H NMR or 50-100 mg for ^{13}C NMR.[\[11\]](#) Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[\[12\]](#)
- Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[\[13\]](#)
- Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift calibration.[\[6\]](#)[\[11\]](#)
- Data Acquisition: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[\[12\]](#) The appropriate pulse sequence is then run to acquire the spectrum.

IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Dissolve approximately 50 mg of solid **4-Methylbenzhydrol** in a few drops of a volatile solvent like methylene chloride or acetone.[\[14\]](#)
- Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[14\]](#)
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[\[14\]](#)
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The background spectrum of a clean, empty salt plate should be subtracted.

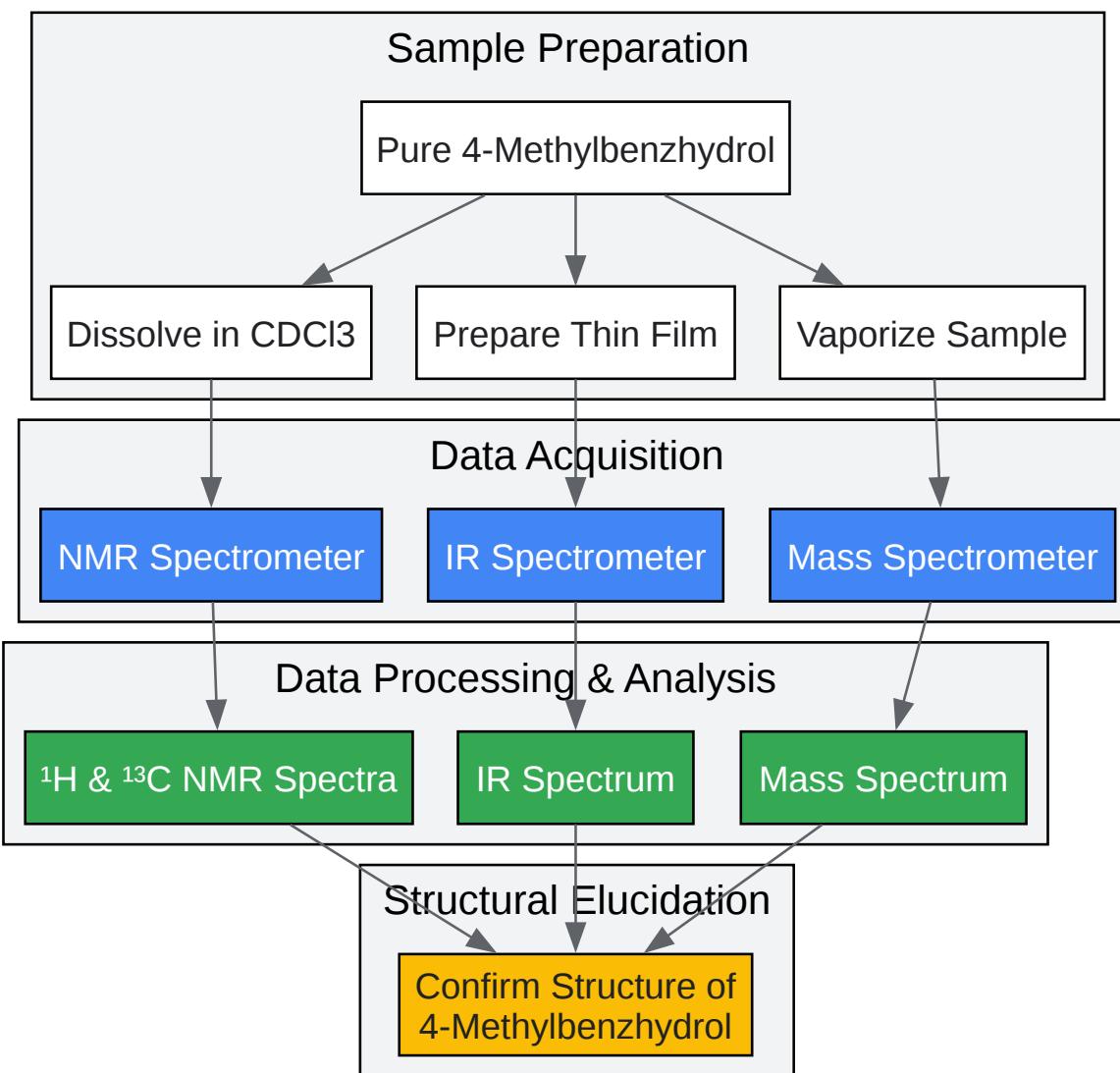
Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: A small amount of the purified **4-Methylbenzhydrol** is introduced into the mass spectrometer, typically after being vaporized at high temperature and low pressure. [\[15\]](#)
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing an electron to be ejected and forming a positively charged molecular ion (radical cation).[\[16\]](#)[\[17\]](#)
- Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a magnetic field.[\[17\]](#)[\[18\]](#) The degree of deflection is dependent on the mass-to-charge ratio of the ion.
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[\[17\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Methylbenzhydrol**.

Workflow for Spectroscopic Analysis of 4-Methylbenzhydrol

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Caption: General workflow for spectroscopic analysis.

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